![molecular formula C17H35N3 B13226770 1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine](/img/structure/B13226770.png)
1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine is a synthetic organic compound It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of Piperidine Intermediate: Starting with a suitable piperidine derivative, such as 4-piperidone, which undergoes alkylation with 2-methylpropyl halide under basic conditions.
Piperazine Ring Formation: The intermediate is then reacted with a piperazine derivative to form the final compound. This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine may have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects.
Industry: Utilized in the development of new materials or as a chemical intermediate.
作用机制
The mechanism of action of 1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. This interaction could involve binding to the active site of a receptor or enzyme, altering its conformation and function.
相似化合物的比较
Similar Compounds
1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]morpholine: Contains a morpholine ring instead of a piperazine ring.
Uniqueness
1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine is unique due to its specific substitution pattern and the presence of both piperidine and piperazine rings. This structural arrangement may confer distinct pharmacological properties compared to other similar compounds.
属性
分子式 |
C17H35N3 |
|---|---|
分子量 |
281.5 g/mol |
IUPAC 名称 |
1-(2-methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C17H35N3/c1-15(2)13-17(5-7-18-8-6-17)20-11-9-19(10-12-20)14-16(3)4/h15-16,18H,5-14H2,1-4H3 |
InChI 键 |
XNRGFMXHJMWZEZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1(CCNCC1)N2CCN(CC2)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



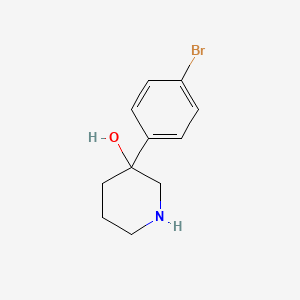
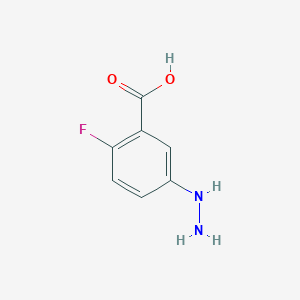
![2-[4-(Benzyloxy)phenyl]-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13226707.png)
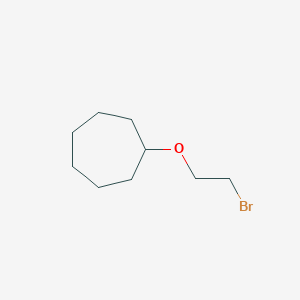
![1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13226722.png)
![N-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13226724.png)
![Butyl[1-(3,5-dimethylphenyl)ethyl]amine](/img/structure/B13226726.png)

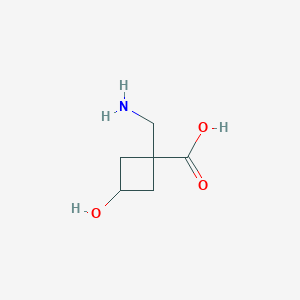

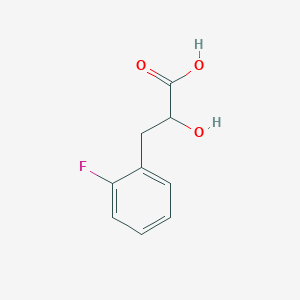
![2-[1-(Aminomethyl)cyclohexyl]acetamide](/img/structure/B13226761.png)

